molecular formula C12H24ClN B6216633 2-(cycloheptylmethyl)pyrrolidine hydrochloride CAS No. 2742657-92-5

2-(cycloheptylmethyl)pyrrolidine hydrochloride

Cat. No. B6216633
CAS RN: 2742657-92-5
M. Wt: 217.8
InChI Key:
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Description

2-(Cycloheptylmethyl)pyrrolidine hydrochloride (2-CPMHCl) is an organic compound that belongs to the family of cycloalkylmethyl pyrrolidines. This compound is known to have a variety of uses in scientific research, primarily due to its ability to act as a chiral selector in chromatographic separations. It has been used in a variety of applications, including the study of the stereoselective metabolism of drugs, the synthesis of enantiomerically pure compounds, and the separation of enantiomers in a variety of analytical techniques.

Mechanism of Action

2-(cycloheptylmethyl)pyrrolidine hydrochloride acts as a chiral selector in chromatographic separations by forming an ion-pair complex with the analyte, which allows for the preferential binding of the desired enantiomer. This complex is then eluted from the column and can be separated from the other enantiomers.
Biochemical and Physiological Effects
2-(cycloheptylmethyl)pyrrolidine hydrochloride is not known to have any direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(cycloheptylmethyl)pyrrolidine hydrochloride in laboratory experiments is its ability to act as a chiral selector in chromatographic separations. This allows for the separation of enantiomers in a variety of analytical techniques, including NMR spectroscopy and HPLC. However, the use of 2-(cycloheptylmethyl)pyrrolidine hydrochloride has some limitations, such as the need for a high temperature for the reaction, and the need to recrystallize the product.

Future Directions

There are a number of potential future directions for the use of 2-(cycloheptylmethyl)pyrrolidine hydrochloride in scientific research. These include the use of the compound in the synthesis of chiral drugs and other compounds, the use of the compound as a chiral shift reagent in NMR spectroscopy, and the use of the compound in the separation of enantiomers in other analytical techniques, such as electrophoresis and mass spectrometry. Additionally, further research could be done to investigate the potential of 2-(cycloheptylmethyl)pyrrolidine hydrochloride to act as a chiral selector in other chromatographic separations.

Synthesis Methods

2-(cycloheptylmethyl)pyrrolidine hydrochloride is usually synthesized by the reaction of cycloheptylmethyl bromide with pyrrolidine hydrochloride in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 70-80°C, and the product is isolated by recrystallization from aqueous ethanol.

Scientific Research Applications

2-(cycloheptylmethyl)pyrrolidine hydrochloride has been used in a variety of scientific research applications, including the study of the stereoselective metabolism of drugs, the synthesis of enantiomerically pure compounds, and the separation of enantiomers in a variety of analytical techniques. It has also been used as a chiral selector in chromatographic separations, and as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cycloheptylmethyl)pyrrolidine hydrochloride involves the reaction of cycloheptanone with pyrrolidine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Cycloheptanone", "Pyrrolidine", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Cycloheptanone is reacted with pyrrolidine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form 2-(cycloheptylmethyl)pyrrolidine.", "Step 3: The product is isolated as the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2742657-92-5

Molecular Formula

C12H24ClN

Molecular Weight

217.8

Purity

95

Origin of Product

United States

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